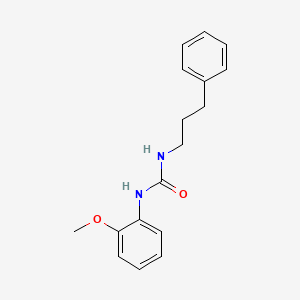![molecular formula C18H23N3O3S B4738316 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4738316.png)
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide
Descripción general
Descripción
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been shown to have promising potential as a cancer treatment.
Mecanismo De Acción
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to be effective at killing tumor cells.
Biochemical and Physiological Effects:
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to have a number of biochemical and physiological effects, including the activation of the immune system and the induction of cytokine production. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that tumors need to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been approved for use in humans, meaning that its safety and efficacy in humans is still unknown.
Direcciones Futuras
There are a number of future directions for research on 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, including further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in humans will be necessary to determine its safety and efficacy as a cancer treatment. Finally, there is also potential for 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide to be used in combination with other cancer treatments to enhance their effectiveness.
Aplicaciones Científicas De Investigación
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied for its anti-tumor properties and has been shown to have promising results in preclinical studies. It works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of tumor cells. 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and breast cancer.
Propiedades
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-5-17(18(22)20-15-7-6-10-19-12-15)21(25(4,23)24)16-9-8-13(2)14(3)11-16/h6-12,17H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMVPHDFRZCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-ethylbenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4738241.png)

![N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4738256.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-3-thiophenecarboxylate](/img/structure/B4738276.png)

![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)
![2-{[2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4738310.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4738355.png)